Cas no 220714-70-5 (2-Pyridinamine,N-ethyl-3-fluoro-)

2-Pyridinamine, N-ethyl-3-fluoro-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of both an ethylamino and a fluorine substituent on the pyridine ring enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical for drug development. The compound’s well-defined molecular structure allows for precise modifications in medicinal chemistry workflows. High purity and consistent quality ensure reliable performance in research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals.
2-Pyridinamine,N-ethyl-3-fluoro- structure
220714-70-5 structure
商品名:2-Pyridinamine,N-ethyl-3-fluoro-
CAS番号:220714-70-5
MF:C7H9FN2
メガワット:140.15816
CID:244007
PubChem ID:10558697

2-Pyridinamine,N-ethyl-3-fluoro- 化学的及び物理的性質

名前と識別子

    • 2-Pyridinamine,N-ethyl-3-fluoro-
    • 2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
    • N-ethyl-3-fluoropyridin-2-amine
    • 220714-70-5
    • EN300-2964176
    • AKOS012027215
    • インチ: InChI=1S/C7H9FN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
    • InChIKey: QODOIXVXZFBNMK-UHFFFAOYSA-N
    • ほほえんだ: CCNC1=NC=CC=C1F

計算された属性

  • せいみつぶんしりょう: 140.07507
  • どういたいしつりょう: 140.07497646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 97.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

  • PSA: 24.92

2-Pyridinamine,N-ethyl-3-fluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2964176-10.0g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
10g
$2146.0 2023-06-01
Enamine
EN300-2964176-0.5g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.5g
$374.0 2023-06-01
Aaron
AR00CH10-500mg
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
500mg
$540.00 2025-02-14
Aaron
AR00CH10-10g
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
10g
$2976.00 2023-12-15
Enamine
EN300-2964176-0.05g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
0.05g
$94.0 2023-06-01
Enamine
EN300-2964176-2.5g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
2.5g
$978.0 2023-06-01
Aaron
AR00CH10-100mg
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
100mg
$218.00 2025-02-14
Aaron
AR00CH10-1g
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
1g
$712.00 2025-02-14
Aaron
AR00CH10-50mg
2-Pyridinamine,N-ethyl-3-fluoro-(9CI)
220714-70-5 95%
50mg
$155.00 2025-02-14
Enamine
EN300-2964176-5.0g
N-ethyl-3-fluoropyridin-2-amine
220714-70-5 95%
5g
$1448.0 2023-06-01

2-Pyridinamine,N-ethyl-3-fluoro- 関連文献

2-Pyridinamine,N-ethyl-3-fluoro-に関する追加情報

Introduction to 2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5)

2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of a fluorine atom at the 3-position of the pyridine ring and an N-ethyl group at the 2-position imparts distinct electronic and steric effects, making it a valuable building block for drug discovery programs.

The N-ethyl substituent enhances the lipophilicity of the molecule, which is often a critical factor in determining its pharmacokinetic profile. This feature makes 2-Pyridinamine,N-ethyl-3-fluoro particularly useful in designing compounds that require optimal absorption, distribution, metabolism, and excretion properties. Furthermore, the fluorine atom at the 3-position can influence metabolic stability and binding affinity to biological targets, thereby playing a pivotal role in modulating drug efficacy and selectivity.

In recent years, there has been a growing interest in fluorinated pyridine derivatives due to their potential applications in medicinal chemistry. The introduction of fluorine into aromatic rings is known to enhance metabolic stability, improve binding interactions with enzymes and receptors, and increase bioavailability. These advantages have made fluorinated pyridines indispensable in the development of modern therapeutics. 2-Pyridinamine,N-ethyl-3-fluoro exemplifies this trend, as it combines the benefits of fluorination with the versatility of pyridine chemistry.

Recent studies have highlighted the utility of 2-Pyridinamine,N-ethyl-3-fluoro in the synthesis of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The N-ethyl group and the fluorine atom at the 3-position further refine these interactions, leading to more potent and selective inhibitors. For instance, modifications of this compound have shown promising results in inhibiting Janus kinases (JAKs), which are implicated in various autoimmune disorders.

Another area where 2-Pyridinamine,N-ethyl-3-fluoro has demonstrated significant potential is in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, thereby inhibiting viral replication. Current research is exploring its derivatives as candidates for treating emerging viral infections, including those caused by RNA viruses. The ability of fluorinated pyridines to enhance binding affinity and resistance to enzymatic degradation makes them particularly attractive for antiviral applications.

The synthesis of 2-Pyridinamine,N-ethyl-3-fluoro involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing novel synthetic routes for other fluorinated pyridines.

The pharmacological profile of 2-Pyridinamine,N-ethyl-3-fluoro is further enhanced by its ability to undergo functionalization at multiple sites. This flexibility allows medicinal chemists to modify its structure systematically, optimizing its biological activity while minimizing off-target effects. For example, introducing additional substituents at the 4-position or 5-position of the pyridine ring can fine-tune its interactions with biological targets without compromising its core pharmacophore.

In conclusion, 2-Pyridinamine,N-ethyl-3-fluoro (CAS No: 220714-70-5) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for designing drugs with improved pharmacokinetic properties and enhanced biological activity. As research continues to uncover new therapeutic applications for fluorinated pyridines, compounds like 2-Pyridinamine,N-ethyl-3-fluoro will undoubtedly play a central role in shaping the future of drug discovery and development.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD